molecular formula C7H6NaO6S B1592626 Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt CAS No. 831-54-9

Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt

Cat. No.: B1592626
CAS No.: 831-54-9
M. Wt: 241.18 g/mol
InChI Key: IQMGXSMKUXLLER-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt: is an organic compound with the molecular formula C₇H₅NaO₆S. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position and a sulfonic acid group at the fifth position, which is neutralized by a sodium ion. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt typically involves the sulfonation of salicylic acid (2-hydroxybenzoic acid)The reaction conditions usually involve elevated temperatures and controlled addition of the sulfonating agent to ensure selective sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors where salicylic acid and sulfuric acid are mixed under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the monosodium salt. The product is purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens or nitro compounds can be used under acidic conditions.

    Nucleophilic Substitution: Bases or nucleophiles such as amines can react with the compound under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in amine derivatives .

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt involves its ability to interact with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. These properties make the compound useful in various biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. The monosodium salt form enhances its solubility in water, making it more versatile for various applications compared to its non-salt counterparts .

Properties

CAS No.

831-54-9

Molecular Formula

C7H6NaO6S

Molecular Weight

241.18 g/mol

IUPAC Name

sodium;3-carboxy-4-hydroxybenzenesulfonate

InChI

InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);

InChI Key

IQMGXSMKUXLLER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.[Na]

831-54-9

Related CAS

97-05-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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